Cas no 2197264-55-2 (N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide)
N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3,4-Dimethylphenyl)-3-[1-oxo-3-[(1-oxo-2-propen-1-yl)amino]propyl]-4-thiazolidinecarboxamide
- 2197264-55-2
- N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide
- Z1477482166
- EN300-26599794
-
- Inchi: 1S/C18H23N3O3S/c1-4-16(22)19-8-7-17(23)21-11-25-10-15(21)18(24)20-14-6-5-12(2)13(3)9-14/h4-6,9,15H,1,7-8,10-11H2,2-3H3,(H,19,22)(H,20,24)
- InChI Key: XCKNVRDVROVVHJ-UHFFFAOYSA-N
- SMILES: S1CN(C(CCNC(C=C)=O)=O)C(C(NC2C=CC(C)=C(C)C=2)=O)C1
Computed Properties
- Exact Mass: 361.14601278g/mol
- Monoisotopic Mass: 361.14601278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.252±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 696.1±55.0 °C(Predicted)
- pka: 13.81±0.70(Predicted)
N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26599794-0.05g |
N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide |
2197264-55-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide
Comprehensive Overview of N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide (CAS No. 2197264-55-2)
The compound N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide, identified by its CAS No. 2197264-55-2, is a sophisticated organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the thiazolidine core and propanoyl side chain, make it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for treatments targeting complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. The N-(3,4-dimethylphenyl) moiety in this compound is a key structural element that enhances its binding affinity to certain receptors, while the prop-2-enamido group contributes to its stability and solubility. These attributes align with current trends in precision medicine and personalized therapy, where molecular specificity is paramount.
From a synthetic chemistry perspective, the preparation of CAS No. 2197264-55-2 involves multi-step organic reactions, including amide bond formation and cyclization. The thiazolidine-4-carboxamide scaffold is particularly noteworthy due to its prevalence in bioactive molecules. This has led to increased searches for "thiazolidine derivatives" and "amide-based drug design" in scientific databases, reflecting the growing interest in this chemical space.
The compound's potential applications extend beyond therapeutics. For instance, its structural motifs are being explored in material science for the development of smart polymers and biodegradable materials. This interdisciplinary appeal has made N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide a subject of interest in both academic and industrial research. Queries such as "thiazolidine in materials" and "bioactive amides" are becoming more frequent, highlighting its versatility.
Another area of exploration is the compound's role in enzyme inhibition. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in inflammatory pathways. This has sparked discussions around "anti-inflammatory small molecules" and "enzyme-targeted drugs," topics that are highly relevant in today's research landscape. The prop-2-enamido functionality, in particular, is being studied for its ability to form covalent bonds with enzyme active sites, a mechanism that could lead to longer-lasting therapeutic effects.
In the context of drug delivery systems, the physicochemical properties of CAS No. 2197264-55-2 make it a candidate for encapsulation in nanocarriers. Researchers are investigating its compatibility with lipid-based nanoparticles and polymeric micelles, which are hot topics in the field of nanomedicine. Searches for "nanoparticle drug loading" and "controlled release systems" often intersect with studies on similar compounds, underscoring its potential in advanced delivery technologies.
Environmental considerations are also part of the conversation surrounding this compound. Its biodegradability and eco-toxicity profile are under scrutiny, as the scientific community prioritizes green chemistry principles. Questions like "sustainable synthesis of amides" and "environmentally friendly pharmaceuticals" are increasingly common, reflecting a shift toward more sustainable practices in chemical research.
In summary, N-(3,4-dimethylphenyl)-3-[3-(prop-2-enamido)propanoyl]-1,3-thiazolidine-4-carboxamide (CAS No. 2197264-55-2) represents a multifaceted molecule with broad applicability in drug discovery, material science, and nanotechnology. Its structural complexity and functional diversity make it a valuable subject for ongoing research, aligning with contemporary trends in biomedical innovation and sustainable chemistry.
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